![molecular formula C19H16O B13775225 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 22040-08-0](/img/structure/B13775225.png)
3-Benzyl[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by a solid state with a white to yellowish color and a unique aroma . It is a derivative of biphenyl, where a phenylmethyl group is attached to the biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (Phenylmethyl)[1,1’-biphenyl]ol typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a nucleophile and an aryl halide with electron-withdrawing groups . The reaction mechanism involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on one of the aromatic-ring carbons .
Industrial Production Methods: Industrial production methods for (Phenylmethyl)[1,1’-biphenyl]ol are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Phenylmethyl)[1,1’-biphenyl]ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, involving nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydroxide ions, aryl halides with electron-withdrawing groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols.
Applications De Recherche Scientifique
(Phenylmethyl)[1,1’-biphenyl]ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (Phenylmethyl)[1,1’-biphenyl]ol involves its interaction with molecular targets through nucleophilic aromatic substitution. The compound’s effects are mediated by the formation of a Meisenheimer complex, which facilitates the substitution of aromatic ring substituents . This mechanism is crucial for its reactivity and applications in various chemical processes.
Comparaison Avec Des Composés Similaires
Benzyl Alcohol: Similar in structure but lacks the biphenyl group.
Phenylmethanol: Another related compound with a simpler structure.
Biphenyl: The parent compound without the phenylmethyl group.
Uniqueness: (Phenylmethyl)[1,1’-biphenyl]ol is unique due to its combination of a biphenyl structure with a phenylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
22040-08-0 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
Clé InChI |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


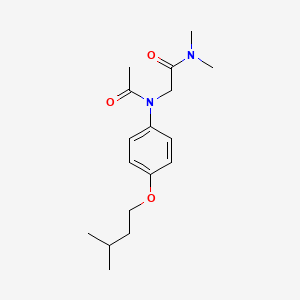
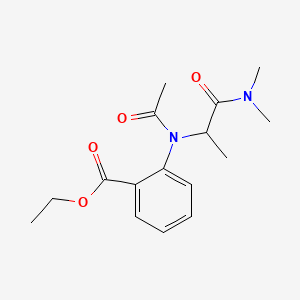

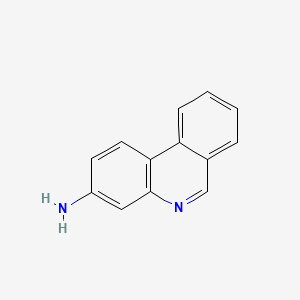
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

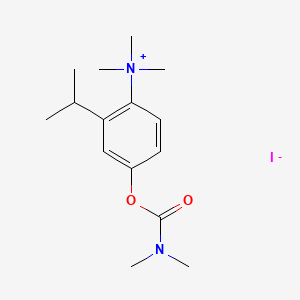

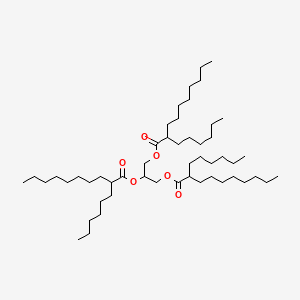
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)

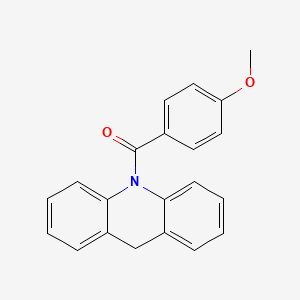
![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
